1-Bromo-1-ethoxycyclopropane
Overview
Description
1-Bromo-1-ethoxycyclopropane is an organic compound with the molecular formula C5H9BrO. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclopropane ring substituted with a bromo group and an ethoxy group.
Preparation Methods
1-Bromo-1-ethoxycyclopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of a catalytic amount of aqueous hydrobromic acid. The reaction is carried out at room temperature with brisk stirring, followed by distillation to obtain the product . This method yields this compound as a colorless liquid with a boiling point of 35-43°C at 10 mmHg .
Chemical Reactions Analysis
1-Bromo-1-ethoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form 1-ethoxycyclopropanol.
Reduction Reactions: The compound can be reduced to 1-ethoxycyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound to 1-ethoxycyclopropanone.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are 1-ethoxycyclopropanol, 1-ethoxycyclopropane, and 1-ethoxycyclopropanone, respectively.
Scientific Research Applications
1-Bromo-1-ethoxycyclopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-1-ethoxycyclopropane involves its interaction with nucleophiles and electrophiles. The bromo group is a good leaving group, making the compound reactive in substitution and elimination reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Bromo-1-ethoxycyclopropane can be compared with other cyclopropane derivatives, such as:
1-Bromo-1-methoxycyclopropane: Similar in structure but with a methoxy group instead of an ethoxy group.
1-Chloro-1-ethoxycyclopropane: Contains a chloro group instead of a bromo group.
1-Ethoxycyclopropane: Lacks the bromo group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of a bromo group and an ethoxy group, which provides a balance of reactivity and stability, making it useful in various chemical transformations.
Properties
IUPAC Name |
1-bromo-1-ethoxycyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPBKRLRIJAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538811 | |
Record name | 1-Bromo-1-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95631-62-2 | |
Record name | 1-Bromo-1-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Bromo-1-ethoxycyclopropane in organic synthesis?
A1: this compound serves as a valuable reagent for synthesizing cyclobutanones. [, ] This compound can undergo lithium-halogen exchange reactions to form 1-Lithio-1-ethoxycyclopropane, a nucleophile that reacts with various electrophiles. [] Subsequent transformations can lead to the formation of cyclobutanone derivatives.
Q2: Can you describe the mechanism of cyclobutanone formation using this compound?
A2: While the provided abstracts don't detail the complete mechanism, we can infer the key steps:
- Lithium-Halogen Exchange: this compound reacts with a strong base like tert-butyllithium to form 1-Lithio-1-ethoxycyclopropane. []
- Nucleophilic Attack: The 1-Lithio-1-ethoxycyclopropane acts as a nucleophile and attacks an electrophile. One example from the abstracts is the reaction with (E)-1-ethoxy-1-(1-hydroxy-2-butenyl)cyclopropane. []
- Ring Expansion & Rearrangement: The resulting intermediate undergoes ring expansion and potential rearrangements to yield the desired cyclobutanone derivative. [, ]
Q3: Are there alternative methods to generate the reactive intermediate, 1-Lithio-1-ethoxycyclopropane?
A3: Yes, researchers have explored alternative routes to generate 1-Lithio-1-ethoxycyclopropane. One method involves reductive lithiation of 1-methoxy-1-phenylthiocyclopropane using Lithium 4,4′-Di-tert-butylbiphenylide (LDBB) or Lithium 1-(Dimethylamino)naphthalenide (LDMAN). [] This suggests that modifying the substituents on the cyclopropane ring can provide alternative synthetic pathways.
Q4: What are the potential advantages of using this compound over other cyclobutanone synthesis methods?
A4: While the provided abstracts don't directly compare this compound with other methods, its value likely lies in:
- Mild Reaction Conditions: Organolithium reagents are highly reactive, but using low temperatures (-78°C) allows for greater control and selectivity. []
Q5: What are the safety considerations when working with this compound?
A5: The abstracts highlight that reactions involving this compound often utilize air and moisture-sensitive reagents like tert-butyllithium, which is extremely pyrophoric. [, ] Researchers need to take appropriate precautions:
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